Menisperine

Vue d'ensemble

Description

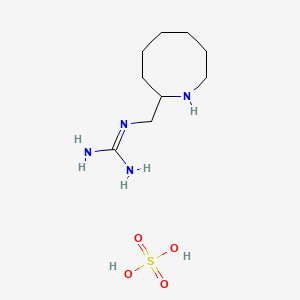

Menisperine is a naturally occurring alkaloid found in various plants, particularly in the Menispermaceae family. It is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound is a quaternary ammonium compound and belongs to the class of aporphine alkaloids.

Applications De Recherche Scientifique

Menisperine has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of alkaloids and their derivatives.

Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.

Medicine: Explored for its anti-inflammatory, anti-tumor, and hypotensive properties. It has shown promise in the treatment of conditions such as hypertension and certain types of cancer.

Industry: Utilized in the development of pharmaceuticals and as a lead compound for the synthesis of new drugs.

Mécanisme D'action

Target of Action

Menisperine, a compound found in Menispermi Rhizoma, the rhizome of Menispermum dauricum DC , primarily targets various ailments such as asthma, tuberculosis, dysentery, hyperglycemia, malaria, cancer, and fever . .

Mode of Action

It has been suggested that this compound and other alkaloids from the same plant have significant effects on the proliferation of certain cells . More research is needed to elucidate the exact mode of action of this compound.

Biochemical Pathways

It is known that this compound has anti-tumour, anti-inflammation, anti-oxidation, bacteriostasis, cardio-cerebrovascular protection, anti-depression, and anti-alzheimer’s disease effects

Pharmacokinetics

ADME properties are crucial for understanding a drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

It has been suggested that this compound has significant effects on the proliferation of certain cells . This suggests that this compound may have cytotoxic or anti-proliferative effects, but more research is needed to confirm this and to understand the broader molecular and cellular effects of this compound’s action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression of an organism, thereby influencing the action of a compound like this compound . .

Analyse Biochimique

Biochemical Properties

Menisperine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic signaling. Additionally, this compound interacts with various receptors, including muscarinic and nicotinic receptors, modulating their activity and influencing neurotransmission .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression by upregulating or downregulating specific genes involved in inflammatory responses, apoptosis, and oxidative stress. These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as energy production and lipid metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, this compound’s inhibition of acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, this compound can modulate enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Menisperine can be synthesized through several chemical routes. One common method involves the extraction of the alkaloid from the roots of Menispermum dauricum or other related plants. The extraction process typically involves the use of organic solvents such as methanol or ethanol, followed by purification steps like crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction from plant sources. The process includes:

- Harvesting and drying the plant material.

- Grinding the dried material to a fine powder.

- Extracting the alkaloid using solvents.

- Purifying the extract through various techniques such as distillation, crystallization, and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Menisperine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different pharmacological properties.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce dihydrothis compound.

Comparaison Avec Des Composés Similaires

Menisperine is unique among alkaloids due to its specific pharmacological profile. it shares similarities with other compounds in the Menispermaceae family, such as:

Berberine: Known for its antimicrobial and anti-inflammatory properties.

Palmatine: Exhibits anti-inflammatory and anti-tumor effects.

Jatrorrhizine: Has antimicrobial and anti-inflammatory activities.

These compounds, like this compound, are studied for their potential therapeutic applications, but this compound’s unique structure and specific effects on neurotransmitter modulation and enzyme inhibition set it apart.

Propriétés

IUPAC Name |

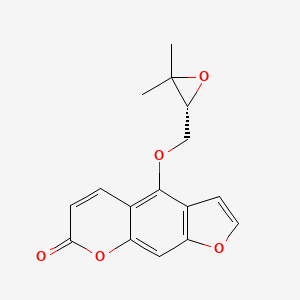

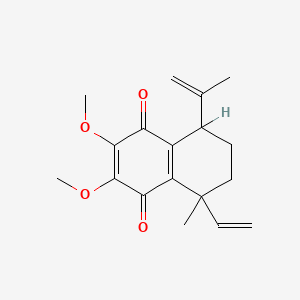

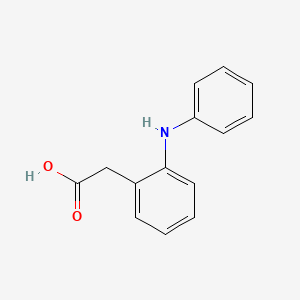

(6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19/h6-7,11,14H,8-10H2,1-5H3/p+1/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQINTCORIZHGFD-AWEZNQCLSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948187 | |

| Record name | 11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25342-82-9 | |

| Record name | Menisperine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025342829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1207826.png)